
(2-Methylphenoxy)(tripentyl)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Methylphenoxy)(tripentyl)silane is an organosilicon compound that features a phenoxy group substituted with a methyl group at the second position and three pentyl groups attached to a silicon atom. This compound is part of the broader class of organosilanes, which are known for their versatility in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methylphenoxy)(tripentyl)silane typically involves the reaction of 2-methylphenol with tripentylchlorosilane in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane compound. The general reaction scheme is as follows:
2-Methylphenol+Tripentylchlorosilane→this compound+Hydrochloric acid
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
(2-Methylphenoxy)(tripentyl)silane undergoes various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form quinones.
Reduction: The silicon-oxygen bond can be reduced under specific conditions.
Substitution: The phenoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can react with the phenoxy group.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Silanols and siloxanes.
Substitution: Various substituted phenoxy derivatives.
Aplicaciones Científicas De Investigación
(2-Methylphenoxy)(tripentyl)silane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organosilicon compounds.
Biology: Investigated for its potential use in modifying biological surfaces and molecules.
Medicine: Explored for its potential in drug delivery systems due to its ability to form stable bonds with organic molecules.
Industry: Utilized in the production of advanced materials, coatings, and adhesives.
Mecanismo De Acción
The mechanism of action of (2-Methylphenoxy)(tripentyl)silane involves the interaction of the silicon atom with various substrates The silicon-oxygen bond can undergo hydrolysis, leading to the formation of silanols, which can further react with other compounds
Comparación Con Compuestos Similares
Similar Compounds
- (2-Methoxyphenoxy)(tripentyl)silane
- (2-Ethylphenoxy)(tripentyl)silane
- (2-Propylphenoxy)(tripentyl)silane
Uniqueness
(2-Methylphenoxy)(tripentyl)silane is unique due to the presence of the methyl group at the second position of the phenoxy ring, which can influence its reactivity and the types of reactions it undergoes. This structural feature can also affect its physical properties, such as solubility and boiling point, making it distinct from other similar compounds.
Propiedades
Número CAS |
59646-10-5 |
|---|---|
Fórmula molecular |
C22H40OSi |
Peso molecular |
348.6 g/mol |
Nombre IUPAC |
(2-methylphenoxy)-tripentylsilane |
InChI |
InChI=1S/C22H40OSi/c1-5-8-13-18-24(19-14-9-6-2,20-15-10-7-3)23-22-17-12-11-16-21(22)4/h11-12,16-17H,5-10,13-15,18-20H2,1-4H3 |
Clave InChI |
AFZWDQFFBWOIEB-UHFFFAOYSA-N |
SMILES canónico |
CCCCC[Si](CCCCC)(CCCCC)OC1=CC=CC=C1C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


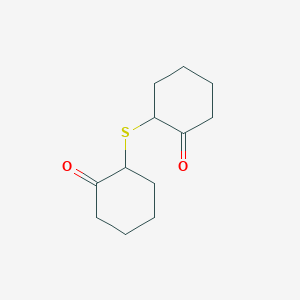

![1-[2-(2-Chlorophenyl)-2-cyclohexylethyl]imidazole;nitric acid](/img/structure/B14612583.png)
![N-Methyl-N'-phenyl-N-({[(propan-2-ylidene)amino]oxy}carbonyl)urea](/img/structure/B14612592.png)

![(1R,2R)-2-[(2,2-Dimethoxyethyl)sulfanyl]cyclohexan-1-ol](/img/structure/B14612601.png)

![1-Diethoxyphosphoryl-3-[2-(diethoxyphosphorylcarbamothioylamino)phenyl]thiourea](/img/structure/B14612614.png)
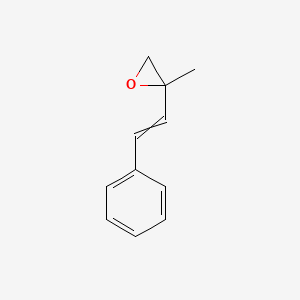
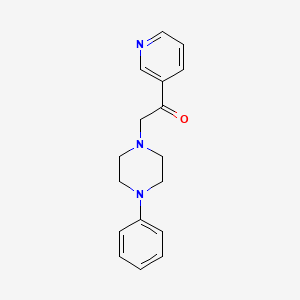

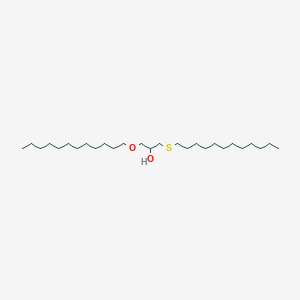
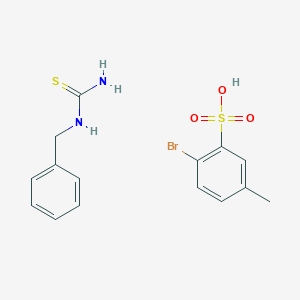
![2-(3-Chlorophenyl)tetrahydroimidazo[1,5-a]pyridine-1,3(2h,5h)-dione](/img/structure/B14612647.png)
